ethyl pteridine-4-carboxylate

Covalent hydration Heterocyclic chemistry Pteridine reactivity

Ethyl pteridine-4-carboxylate (CAS 16008-51-8) is a monosubstituted pteridine heterocycle bearing a strongly electron-withdrawing ethoxycarbonyl group at the 4-position. Historically significant as the first monosubstituted pteridine incorporating a powerful electron-withdrawing substituent to be synthesized and fully characterized , this compound (C9H8N4O2, MW 204.19 g/mol) exists as a crystalline solid with a melting point of 109 °C and demonstrates solubility in water, ethanol, and methanol.

Molecular Formula C9H8N4O2
Molecular Weight 204.19 g/mol
CAS No. 16008-51-8
Cat. No. B106106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl pteridine-4-carboxylate
CAS16008-51-8
Synonyms4-Pteridinecarboxylic acid ethyl ester
Molecular FormulaC9H8N4O2
Molecular Weight204.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC=NC2=NC=CN=C12
InChIInChI=1S/C9H8N4O2/c1-2-15-9(14)7-6-8(13-5-12-7)11-4-3-10-6/h3-5H,2H2,1H3
InChIKeyIJRYLHLFMASLPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Pteridine-4-carboxylate (CAS 16008-51-8): Core Physicochemical Identity for Informed Procurement


Ethyl pteridine-4-carboxylate (CAS 16008-51-8) is a monosubstituted pteridine heterocycle bearing a strongly electron-withdrawing ethoxycarbonyl group at the 4-position [1]. Historically significant as the first monosubstituted pteridine incorporating a powerful electron-withdrawing substituent to be synthesized and fully characterized [1][2], this compound (C9H8N4O2, MW 204.19 g/mol) exists as a crystalline solid with a melting point of 109 °C and demonstrates solubility in water, ethanol, and methanol . The pteridine scaffold itself is a fused pyrimidine–pyrazine bicyclic system that underpins numerous biologically relevant molecules, including folic acid and various enzyme cofactors, making ethyl pteridine-4-carboxylate a strategically important building block for medicinal chemistry and chemical biology applications [3].

Why Generic Pteridine-4-carboxylate Substitution Fails: Quantitative Evidence of Physicochemical and Biological Divergence


Ethyl pteridine-4-carboxylate cannot be reliably replaced by its closest in-class analogs—including methyl pteridine-4-carboxylate, the free carboxylic acid, or 6,7-dimethyl derivatives—because its unique physicochemical footprint directly governs handling, reactivity, and biological readout. The ethyl ester moiety confers a distinct covalent hydration equilibrium at the 5,6- and 7,8-positions of the pteridine ring that differs quantifiably from both the methyl ester and the 6,7-dimethyl analog, dictating whether the compound is isolated as an anhydrous species, a stable dihydrate, or a non-dehydratable hydrated form [1][2]. Furthermore, hydrolysis to the free pteridine-4-carboxylic acid yields a 5,6:7,8-dihydrated species that cannot be dehydrated without decomposition, rendering the acid useless as a synthetic surrogate for the ester [3]. These experimentally verified hydration and hydrolysis behaviors create go/no-go decision points for synthetic route design, formulation, and biological assay execution—none of which can be predicted from structural analogy alone, as elaborated in the quantitative evidence below.

Quantitative Differentiation Evidence: Ethyl Pteridine-4-carboxylate Versus Closest Analogs and Alternatives


Covalent Hydration Stoichiometry: Ethyl Ester vs. 6,7-Dimethyl Analog — a Binary Hydration Divergence Dictating Isolation Strategy

Ethyl pteridine-4-carboxylate quantitatively adds two molecules of water across its 5,6- and 7,8-double bonds to yield a stable, isolable 5,6:7,8-dihydrate species [1]. This behavior stands in marked contrast to its closest methyl-substituted analog, ethyl 6,7-dimethylpteridine-4-carboxylate, which is only slightly hydrated at equilibrium under identical conditions and cannot be isolated as a stable dihydrate [1]. The difference is categorical: the parent ethyl ester exists as a fully dihydrated species in aqueous acidic solution, whereas the 6,7-dimethyl derivative exists as a mixture of 3,4-hydrated and 5,6,7,8-dihydrated cations that interconvert over time [1].

Covalent hydration Heterocyclic chemistry Pteridine reactivity

Hydrolysis-Derived Carboxylic Acid: Irreversible Decomposition Precludes Synthetic Interconversion

Hydrolysis of ethyl pteridine-4-carboxylate yields pteridine-4-carboxylic acid exclusively as a 5,6:7,8-dihydrated species that cannot be dehydrated without decomposition [1]. This contrasts with most aromatic carboxylic esters, where hydrolysis yields the free acid in its normal aromatic form. The practical consequence is that the free acid cannot serve as a reversible precursor or alternative to the ethyl ester in synthetic sequences requiring anhydrous pteridine-4-carboxylate intermediates.

Hydrolysis stability Synthetic utility Carboxylic acid derivatives

Multi-Target Biochemical Profile: 5-Lipoxygenase and PDE4A Inhibition with Quantified Potency

Ethyl pteridine-4-carboxylate has been profiled across multiple biochemical assays, revealing a polypharmacology that distinguishes it from single-target pteridine analogs. The compound inhibits human 5-lipoxygenase (5-LOX) with an IC50 of 700 nM in fMLP-stimulated human PMNL, assessed via 5(S)-H(p)ETE formation [1]. It additionally inhibits human recombinant PDE4A with IC50 values reported at 10.7 nM via ChEMBL assay CHEMBL760761 [2] and 553 nM against PDE4A overexpressed in HEK293 cells [3]. While direct comparator data for the closest pteridine analogs in these exact assays is not available, the dual 5-LOX/PDE4A inhibition profile represents a therapeutically validated anti-inflammatory target combination, setting this compound apart from pteridine-4-carboxylate derivatives optimized solely for antimicrobial or antiparasitic applications.

5-Lipoxygenase inhibition PDE4A inhibition Anti-inflammatory pharmacology

Synthetic Versatility: Nucleophilic Addition Across 5,6- and 7,8-Bonds Enables Scaffold Diversification Inaccessible to Less Electrophilic Pteridines

The electron-withdrawing 4-ethoxycarbonyl group activates the pteridine ring of ethyl pteridine-4-carboxylate toward nucleophilic addition across both the 5,6- and 7,8-double bonds—a transformation not generally accessible to pteridine itself or to alkyl-substituted pteridines lacking the 4-EWG [1]. Bifunctional nucleophiles react regioselectively: ethylene glycol yields either a 1,4-dioxinopteridine (single addition) or a bis-(2-hydroxyethoxy)-adduct (double addition) depending on reaction conditions; ethane-1,2-dithiol gives a 1,4-dithiinopteridine; and 1,2-diaminoethane produces a pyrazinopteridine [1]. This divergent reactivity has been systematically documented with full UV, ¹H NMR, and mass spectral characterization of nine distinct tri- and tetra-cyclic products [1].

Nucleophilic addition Scaffold diversification Heterocyclic synthesis

2-Position Derivatization Capacity: A Modular Scaffold with Quantified Substituent-Dependent Hydration Outcomes

Seven distinct 2-substituted derivatives of ethyl pteridine-4-carboxylate have been synthesized and characterized, with the nature of the 2-substituent quantitatively dictating the hydration outcome [1]. The 2-hydroxy- and 2-mercapto-derivatives were obtained exclusively as 3,4-covalently hydrated species; the 2-mercapto derivative could not be dehydrated at all. In contrast, the 2-chloro, 2-ethoxy, 2-amino, 2-dimethylamino, and 2-methylthio derivatives were each prepared in both anhydrous and 5,6:7,8-dihydrated forms, and these pairs are interconvertible [1]. This systematic study provides a predictive framework: the choice of 2-substituent determines whether the resulting compound will be a single irreversibly hydrated entity (2-OH, 2-SH) or an interconvertible anhydrous/hydrated pair (2-Cl, 2-OEt, 2-NH2, 2-NMe2, 2-SMe).

2-Substituted pteridines Structure–hydration relationships Derivatization

CCR5 Antagonist Activity: Pharmacological Differentiation from DHFR/PTR1-Targeted Pteridine Analogs

Preliminary pharmacological screening has identified ethyl pteridine-4-carboxylate as a CCR5 antagonist with potential application in HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. This receptor-level activity differentiates the compound from the dominant pteridine literature, which focuses overwhelmingly on enzyme inhibition—specifically dihydrofolate reductase (DHFR) in antibacterial/anticancer contexts and pteridine reductase 1 (PTR1) in antiparasitic programs [2]. While quantitative IC50/Ki values for CCR5 binding are not publicly available, the identification of CCR5 antagonism as a pharmacologically validated mechanism represents a fundamentally different therapeutic vector compared to pteridine-4-carboxylate derivatives optimized for folate pathway enzyme inhibition.

CCR5 antagonism HIV entry inhibition Chemokine receptor pharmacology

High-Confidence Application Scenarios for Ethyl Pteridine-4-carboxylate Based on Quantitative Evidence


Inflammation & Eicosanoid Research: Dual 5-LOX/PDE4A Pharmacological Probe

Ethyl pteridine-4-carboxylate is directly applicable as a small-molecule probe in inflammation and respiratory disease research, based on its confirmed dual inhibition of 5-lipoxygenase (IC50 = 700 nM in human PMNL) and PDE4A (IC50 = 10.7–553 nM) [Section_3, Evidence_Item_3]. The 5-LOX/PDE4A dual-target profile addresses two validated anti-inflammatory nodes simultaneously—leukotriene biosynthesis and cAMP regulation—making this compound suitable for mechanistic studies in asthma, COPD, and rheumatoid arthritis models where both pathways are implicated. Researchers should select the ethyl ester specifically rather than 6,7-dimethyl or 2-substituted analogs, as the latter have not demonstrated this dual enzyme inhibition profile and may exhibit confounding hydration-dependent assay artifacts [Section_3, Evidence_Items_1, 5].

Heterocyclic Library Synthesis: Scaffold Diversification via 5,6- and 7,8-Nucleophilic Addition

Medicinal chemistry groups engaged in pteridine-based library synthesis should procure ethyl pteridine-4-carboxylate as the core diversification scaffold, exploiting its unique capacity—driven by the 4-ethoxycarbonyl electron-withdrawing group—to undergo double nucleophilic addition across both the 5,6- and 7,8-double bonds with bifunctional nucleophiles (ethylene glycol, ethane-1,2-dithiol, 1,2-diaminoethane, o-phenylenediamine) to furnish tri- and tetra-cyclic products [Section_3, Evidence_Item_4]. This reactivity manifold is not available from pteridine itself or from 4-alkyl-substituted pteridines. The well-characterized hydration behavior further ensures that the starting material can be deployed in either an anhydrous (for moisture-sensitive reactions) or dihydrated form (for aqueous-compatible transformations), providing experimental flexibility [Section_3, Evidence_Item_1].

2-Substituted Pteridine Derivatization: Structure–Hydration-Guided Analog Design

For structure–activity relationship (SAR) campaigns requiring systematic variation at the pteridine 2-position, ethyl pteridine-4-carboxylate serves as the essential precursor, with seven published 2-substituted derivatives (X = Cl, OH, OEt, NH2, NMe2, SH, SMe) and their hydration outcomes fully characterized [Section_3, Evidence_Item_5]. The established correlation between 2-substituent identity and hydration state (reversible anhydrous/dihydrate vs. irreversible 3,4-hydrate) enables rational selection of derivatization targets that will yield crystallizable, analytically homogeneous products. The free pteridine-4-carboxylic acid cannot substitute for the ethyl ester in these syntheses, as it decomposes upon attempted dehydration [Section_3, Evidence_Item_2].

CCR5-Targeted Drug Discovery: Chemokine Receptor Antagonist Lead Scaffold

Discovery programs targeting CCR5-mediated pathologies—including HIV entry, asthma, rheumatoid arthritis, and autoimmune disorders—can deploy ethyl pteridine-4-carboxylate as a pteridine-based CCR5 antagonist lead scaffold, as identified by preliminary pharmacological screening [Section_3, Evidence_Item_6]. This application scenario is fundamentally distinct from the predominant use of pteridine-4-carboxylate derivatives as DHFR or PTR1 enzyme inhibitors, and procurement decisions should reflect this mechanistic divergence. Combining the CCR5 antagonist activity with the compound's 5-LOX/PDE4A inhibitory profile [Section_3, Evidence_Item_3] offers a potential polypharmacology strategy for inflammatory diseases with a chemokine-driven component.

Quote Request

Request a Quote for ethyl pteridine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.